Trifluoroacetamidine
Overview
Description
Trifluoroacetamidine is a nitrogen-containing organic compound that is used as a probe for determining membrane potential and extra/intracellular volume of erythrocytes by fluorine-19 NMR studies . It is also used as a reagent and is considered a protected ammonia equivalent .
Molecular Structure Analysis
Trifluoroacetamidine has a molecular formula of C2H3F3N2 and an average mass of 112.054 Da . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Chemical Reactions Analysis
Trifluoroacetimidoyl halides, which are considered potent trifluoromethyl synthons, are used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . They are involved in two different reaction modes: coupling and annulation reactions .Physical And Chemical Properties Analysis
Trifluoroacetamidine is a clear, yellow liquid that is fully miscible in water . It has a density of 1.6±0.1 g/cm³, a boiling point of 58.2±40.0 °C at 760 mmHg, and a vapor pressure of 211.1±0.1 mmHg at 25°C . Its molar refractivity is 15.7±0.5 cm³, and it has a molar volume of 71.9±7.0 cm³ .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Nuclear Magnetic Resonance (NMR) Spectroscopy .
Summary of the Application
Trifluoroacetamidine is used as a probe for determination of membrane potential and extra/intracellular volume of erythrocytes by fluorine-19 NMR studies .
Methods of Application
While the exact experimental procedures are not specified in the source, typically, in NMR studies, the compound of interest (in this case, Trifluoroacetamidine) would be introduced to the sample (erythrocytes). The sample would then be subjected to a strong magnetic field, and the NMR machine would record the resulting magnetic resonance .
Results or Outcomes
The outcomes of these studies would be a better understanding of the membrane potential and extra/intracellular volume of erythrocytes .
Application as a Protected Ammonia Equivalent
Specific Scientific Field
This application is relevant to the field of Organic Chemistry .
Summary of the Application
Trifluoroacetamidine is used as a reagent and acts as a protected ammonia equivalent .
Methods of Application
In organic synthesis, protected ammonia equivalents like Trifluoroacetamidine are used in reactions to introduce nitrogen atoms into organic molecules .
Results or Outcomes
The use of Trifluoroacetamidine as a protected ammonia equivalent can lead to the synthesis of a wide variety of nitrogen-containing organic compounds .
Application in the Synthesis of Trifluoromethyl-Containing Compounds
Specific Scientific Field
This application is relevant to the field of Organic Synthesis .
Summary of the Application
Trifluoroacetimidoyl halides, which can be derived from Trifluoroacetamidine, are considered potent trifluoromethyl synthons. They are used to construct a wide variety of trifluoromethyl-containing compounds .
Methods of Application
The exact experimental procedures are not specified in the source, but typically, in organic synthesis, the trifluoromethyl group is introduced into organic molecules using trifluoracetimidoyl halides .
Results or Outcomes
The use of Trifluoroacetimidoyl halides can lead to the synthesis of a wide variety of trifluoromethyl-containing compounds .
Application in the Synthesis of Trifluoromethyl-Substituted N-Heterocycles
Specific Scientific Field
This application is relevant to the field of Heterocyclic Chemistry .
Summary of the Application
Trifluoroacetimidoyl halides, which can be derived from Trifluoroacetamidine, are used to construct trifluoromethyl-substituted N-heterocycles .
Methods of Application
The exact experimental procedures are not specified in the source, but typically, in heterocyclic chemistry, the trifluoromethyl group is introduced into N-heterocycles using trifluoracetimidoyl halides .
Results or Outcomes
The use of Trifluoroacetimidoyl halides can lead to the synthesis of a wide variety of trifluoromethyl-substituted N-heterocycles .
Application in the Preparation of Fluorine-Containing Compounds
Specific Scientific Field
This application is relevant to the field of Organic Synthesis .
Summary of the Application
Trifluoroacetamidine can be used in the preparation of fluorine-containing compounds. The preparation of these compounds has attracted considerable attention due to the important applications of their related chemicals .
Methods of Application
The exact experimental procedures are not specified in the source, but typically, in organic synthesis, the fluorine atoms in Trifluoroacetamidine would be introduced into organic molecules .
Results or Outcomes
The use of Trifluoroacetamidine can lead to the synthesis of a wide variety of fluorine-containing compounds .
Application in the Synthesis of Valuable Trifluoromethyl-Containing Molecules
Specific Scientific Field
This application is relevant to the field of Organic Chemistry .
Summary of the Application
Trifluoroacetamidine can be used in the synthesis of valuable trifluoromethyl-containing molecules. This is achieved through two different reaction modes upon trifluoroacetimidoyl halides, namely, coupling and annulation reactions .
Methods of Application
The exact experimental procedures are not specified in the source, but typically, in organic chemistry, the trifluoromethyl group is introduced into organic molecules using trifluoroacetimidoyl halides .
Results or Outcomes
The use of Trifluoroacetamidine can lead to the construction of valuable trifluoromethyl-containing molecules .
Safety And Hazards
Trifluoroacetamidine is classified as Acute Tox. 4 Oral and Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . It should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
Trifluoroacetimidoyl halides, which are related to Trifluoroacetamidine, have been identified as potent trifluoromethyl synthons that can be used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . The exploitation of more in-depth applications of fluorinated imidoyl halides to construct structurally complicated fluorine-containing molecules and natural products is highly desirable in the future .
properties
IUPAC Name |
2,2,2-trifluoroethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3N2/c3-2(4,5)1(6)7/h(H3,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITMACBPVVUGOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380286 | |
Record name | Trifluoroacetamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoroacetamidine | |
CAS RN |
354-37-0 | |
Record name | Trifluoroacetamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoroacetamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.